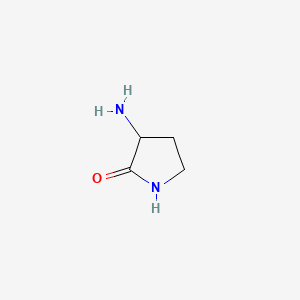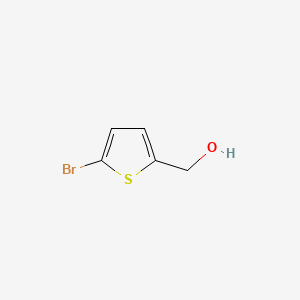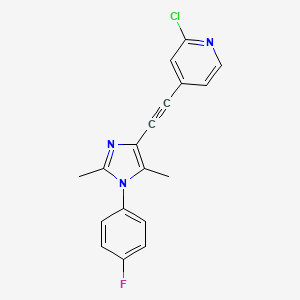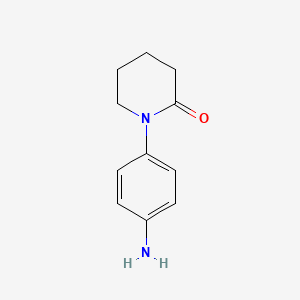
Clorhidrato de 4-(Benciloxi)bencimidamida
Descripción general
Descripción
4-(Benzyloxy)benzimidamide hydrochloride is an organic compound with the molecular formula C14H15ClN2O and a molecular weight of 262.74 g/mol . This compound is a benzimidazole derivative, characterized by the presence of a benzyloxy group attached to the benzene ring. It is widely used in pharmaceutical research due to its potential antitumor and antiviral properties .
Aplicaciones Científicas De Investigación
4-(Benzyloxy)benzimidamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antitumor and antiviral agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
Target of Action
4-(Benzyloxy)benzimidamide hydrochloride is a reversible, competitive inhibitor of trypsin-like serine proteases . These proteases play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .
Mode of Action
The compound interacts with its targets, the trypsin-like serine proteases, by binding to their active sites and preventing substrate interaction . This results in the inhibition of the protease activity, thereby modulating the biological processes they are involved in .
Biochemical Pathways
The primary biochemical pathway affected by 4-(Benzyloxy)benzimidamide hydrochloride is the proteolytic pathway involving trypsin-like serine proteases . By inhibiting these enzymes, the compound can affect various downstream effects, such as the regulation of digestion, immune response, and blood coagulation .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 4-(Benzyloxy)benzimidamide hydrochloride’s action primarily involve the inhibition of trypsin-like serine proteases . This can lead to the modulation of various biological processes, potentially resulting in therapeutic effects .
Action Environment
The action, efficacy, and stability of 4-(Benzyloxy)benzimidamide hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and humidity . Additionally, the compound’s action and efficacy could be influenced by the physiological environment, such as pH and the presence of other biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)benzimidamide hydrochloride typically involves the reaction of ortho-phenylenediamine with benzaldehyde derivatives. One common method includes the use of sodium metabisulphite as an oxidation agent in a solvent mixture under mild conditions . The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization to form the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Benzyloxy)benzimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Comparación Con Compuestos Similares
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Phenylbenzimidazole: Another derivative with potential anticancer properties.
5,6-Dimethylbenzimidazole: Known for its role in the structure of vitamin B12.
Uniqueness: 4-(Benzyloxy)benzimidamide hydrochloride is unique due to the presence of the benzyloxy group, which can enhance its biological activity and specificity. This structural modification can improve its stability, bioavailability, and interaction with molecular targets compared to other benzimidazole derivatives .
Propiedades
IUPAC Name |
4-phenylmethoxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.ClH/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11;/h1-9H,10H2,(H3,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXKRNUJMKSJMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459895 | |
| Record name | 4-(Benzyloxy)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57928-60-6 | |
| Record name | 4-(Benzyloxy)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(benzyloxy)benzene-1-carboximidamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1279422.png)
![2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine](/img/structure/B1279423.png)











